Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato-
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Overview
Description
Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- is a chemical compound that belongs to the isoxazole family, which is characterized by a five-membered ring containing one oxygen and one nitrogen atom at adjacent positions
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- typically involves the cycloaddition reaction of an alkyne with a nitrile oxide. This (3 + 2) cycloaddition reaction is a common method for preparing isoxazole derivatives. The reaction conditions often require the use of catalysts such as copper (I) or ruthenium (II) to facilitate the process .
Industrial Production Methods: Industrial production of Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- may involve large-scale cycloaddition reactions under controlled conditions to ensure high yield and purity. The use of metal-free synthetic routes is also being explored to reduce costs and environmental impact .
Chemical Reactions Analysis
Types of Reactions: Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- undergoes various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Substitution: Substitution reactions can occur at the isocyanate group, leading to the formation of urea derivatives.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, under acidic or basic conditions.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or alcohols under mild conditions.
Major Products:
Oxidation: Oxidized isoxazole derivatives.
Reduction: Reduced isoxazole derivatives.
Substitution: Urea derivatives and other substituted products.
Scientific Research Applications
Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Explored for its role in drug discovery and development, particularly in the design of novel therapeutic agents.
Industry: Utilized in the production of advanced materials and polymers with specific properties.
Mechanism of Action
The mechanism of action of Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- involves its interaction with specific molecular targets, such as enzymes and receptors. The isocyanate group can react with nucleophilic sites on proteins, leading to the formation of covalent bonds. This interaction can modulate the activity of the target proteins and affect various biological pathways .
Comparison with Similar Compounds
- Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato-
- tert-Butyl isocyanide
- tert-Butyl isocyanate
Comparison: Isoxazole, 3-(1,1-dimethylethyl)-5-isocyanato- is unique due to its isoxazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C8H10N2O2 |
---|---|
Molecular Weight |
166.18 g/mol |
IUPAC Name |
3-tert-butyl-5-isocyanato-1,2-oxazole |
InChI |
InChI=1S/C8H10N2O2/c1-8(2,3)6-4-7(9-5-11)12-10-6/h4H,1-3H3 |
InChI Key |
AHBATNRNNHRAAR-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1=NOC(=C1)N=C=O |
Origin of Product |
United States |
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